Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.37 . This compound is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and a carbamic acid benzyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of cyclopropylamine with piperidin-3-yl-carbamic acid benzyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropyl-piperidin-3-yl-carbamic acid derivatives.
Reduction: Formation of cyclopropyl-piperidin-3-yl-methanol derivatives.
Substitution: Formation of substituted carbamic acid benzyl ester derivatives.
Scientific Research Applications
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester: A stereoisomer of the compound with similar chemical properties but different biological activities.
Piperidin-3-yl-carbamic acid benzyl ester: Lacks the cyclopropyl group, resulting in different chemical reactivity and biological effects.
Cyclopropyl-piperidin-3-yl-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group, leading to variations in its chemical and biological properties.
Uniqueness
Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and a potential candidate for the development of new pharmaceuticals .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-piperidin-3-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(14-8-9-14)15-7-4-10-17-11-15/h1-3,5-6,14-15,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXEPOPQRZXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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